molecular formula C19H20O5 B2689641 3,4,2',5'-Tetramethoxychalcone CAS No. 1383425-70-4

3,4,2',5'-Tetramethoxychalcone

Cat. No.: B2689641
CAS No.: 1383425-70-4
M. Wt: 328.364
InChI Key: JGRVFRVVBCRBMP-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,2’,5’-Tetramethoxychalcone is a synthetic chalcone derivative characterized by the presence of four methoxy groups attached to its aromatic rings. Chalcones are a class of organic compounds with a structure consisting of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. This particular chalcone derivative has gained attention due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,2’,5’-Tetramethoxychalcone typically involves the Claisen-Schmidt condensation reaction between 3,4-dimethoxybenzaldehyde and 2,5-dimethoxyacetophenone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the chalcone is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for 3,4,2’,5’-Tetramethoxychalcone are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield. Industrial production would also focus on ensuring the purity and consistency of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

3,4,2’,5’-Tetramethoxychalcone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding chalcone epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to a saturated system, yielding dihydrochalcones.

    Substitution: The methoxy groups on the aromatic rings can participate in nucleophilic substitution reactions, leading to the formation of various substituted chalcones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Chalcone epoxides or hydroxylated chalcones.

    Reduction: Dihydrochalcones.

    Substitution: Substituted chalcones with various functional groups replacing the methoxy groups.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of other chalcone derivatives and as a model compound for studying chalcone reactivity.

    Biology: Investigated for its antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Explored for its potential anticancer activity, particularly in inhibiting the proliferation of cancer cells and inducing apoptosis.

Comparison with Similar Compounds

3,4,2’,5’-Tetramethoxychalcone can be compared with other chalcone derivatives, such as:

    3,4,4’,5’-Tetramethoxychalcone: Similar structure but with different substitution patterns, leading to variations in biological activity.

    2,2’,4’,6’-Tetramethoxychalcone: Another tetramethoxychalcone with distinct properties and applications.

    4-Benzyloxy-2’,3,4’,6’-Tetramethoxychalcone:

The uniqueness of 3,4,2’,5’-Tetramethoxychalcone lies in its specific substitution pattern, which influences its chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

(E)-1-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O5/c1-21-14-7-10-17(22-2)15(12-14)16(20)8-5-13-6-9-18(23-3)19(11-13)24-4/h5-12H,1-4H3/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGRVFRVVBCRBMP-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)C=CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)C(=O)/C=C/C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.